molecular formula C11H23N B2485712 (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine CAS No. 2248219-76-1

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine

Cat. No. B2485712
CAS RN: 2248219-76-1
M. Wt: 169.312
InChI Key: VLCVICKMRMKCCF-YHMJZVADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine, also known as DMCPA, is a chiral amine compound that has been gaining attention in the scientific community due to its potential applications in the field of drug discovery. DMCPA is a cyclic secondary amine that contains a cyclohexyl ring and a propan-1-amine group. This compound is interesting because of its unique chemical structure and its potential to act as a chiral building block in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is not well understood. However, it is believed that this compound may act as a chiral auxiliary in the synthesis of pharmaceuticals, which can improve the enantiomeric purity of the final product.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. However, it is believed that this compound may have minimal toxicity and may not cause significant adverse effects in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its potential to act as a chiral building block in the synthesis of pharmaceuticals and its minimal toxicity. However, the limitations of using (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in laboratory experiments include its limited availability and high cost.

Future Directions

There are several future directions for the study of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. These include:
1. Further investigation of the mechanism of action of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of pharmaceuticals.
2. Development of new synthetic methods for (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine that are more efficient and cost-effective.
3. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral ligands for asymmetric catalysis.
4. Investigation of the potential biological activity of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.
5. Study of the potential use of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine in the synthesis of chiral polymers and materials.
Conclusion:
(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine is a chiral amine compound that has potential applications in the field of drug discovery. This compound can be synthesized using a variety of methods and can act as a chiral building block in the synthesis of pharmaceuticals. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has minimal toxicity and may not cause significant adverse effects in laboratory experiments. Further research is needed to fully understand the potential applications of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine and its derivatives.

Synthesis Methods

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine can be synthesized using a variety of methods, including asymmetric hydrogenation, chiral pool synthesis, and resolution of racemic mixtures. Asymmetric hydrogenation involves the use of a chiral catalyst to selectively hydrogenate a precursor compound to form (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine with high enantiomeric purity. Chiral pool synthesis involves the use of chiral starting materials, such as natural amino acids, to synthesize (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine. Resolution of racemic mixtures involves the separation of the two enantiomers of (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine using chiral chromatography or other separation techniques.

Scientific Research Applications

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has been studied for its potential applications in the field of drug discovery. This compound can be used as a chiral building block in the synthesis of pharmaceuticals, which can improve the efficacy and safety of drugs. (2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine has also been studied for its potential use in the synthesis of chiral ligands for asymmetric catalysis.

properties

IUPAC Name

(2S)-2-(2,2-dimethylcyclohexyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-9(8-12)10-6-4-5-7-11(10,2)3/h9-10H,4-8,12H2,1-3H3/t9-,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCVICKMRMKCCF-YHMJZVADSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1CCCCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,2-Dimethylcyclohexyl)propan-1-amine

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